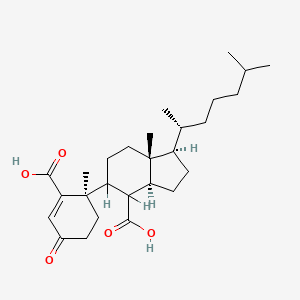
Gsh-prostaglandin A1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gsh-prostaglandin A1 is an organic molecular entity.
Applications De Recherche Scientifique
Stereoselective Conjugation with Glutathione
Prostaglandins like PGA2 and PGJ2, which contain an alpha,beta-unsaturated keto group, are known to inhibit cell proliferation. They can be conjugated with glutathione (GSH) either chemically or enzymatically, involving human glutathione S-transferases (GSTs) like GST A1-1, A2-2, M1a-1a, and P1-1. This process might impact the antiproliferative action of these prostaglandins (Bogaards, Venekamp, & van Bladeren, 1997).
Metabolism by Prostaglandin 9-Ketoreductase
The metabolism of GSH-prostaglandin A1 is facilitated by prostaglandin 9-ketoreductase found in rabbit kidneys. This enzyme also acts on prostaglandin E1, illustrating the involvement of prostaglandins and their GSH conjugates in metabolic pathways (Toft & Hansen, 1979).
Inhibition of Cyclic AMP Efflux
GSH-prostaglandin A1 adducts act intracellularly to elevate cyclic AMP by inhibiting its extrusion. This process is observed in avian red cells where the accumulation of GSH adducts of PGA1 correlates with the inhibition of cyclic AMP efflux (Heasley, Azari, & Brunton, 1985).
GSH and Prostaglandin E2 Biosynthesis
The GSH-dependent prostaglandin E2 synthase (cPGES) activity increases in rat brains after lipopolysaccharide (LPS) challenge, highlighting its role in the prostaglandin E2 biosynthetic pathway, particularly in response to inflammatory stimuli (Tanioka et al., 2000).
Role in γ-Glutamylcysteine Synthetase Induction
Prostaglandin A2 (PGA2) can stimulate the biosynthesis of γ-glutamylcysteine synthetase in L-1210 cells, indicating its role in elevating glutathione levels and impacting cellular processes like cell proliferation and detoxification (Ohno & Hirata, 1990).
GSH Conjugation and Prostaglandin Synthesis
Certain GSH transferases, like the prostaglandin H D-isomerase in rat spleen, have been identified as sigma-class GSH transferases. These enzymes are involved in prostaglandin synthesis, highlighting the interplay between GSH conjugation and prostaglandin production (Meyer & Thomas, 1995).
Prostaglandin H2 Synthase and Glutathione Interaction
Glutathione (GSH) can significantly alter the metabolism of arachidonic acid by prostaglandin H2 synthase, indicating a regulatory role of GSH in prostanoid biosynthesis. This suggests a broader role of GSH in modulating enzymatic activities related to inflammation and other cellular processes (Capdevila et al., 1995).
Microsomal Prostaglandin E Synthases
Two types of microsomal prostaglandin E synthases exist: glutathione-dependent and -independent. This discovery in rat organs highlights different mechanisms for prostaglandin E synthesis, with varying requirements for GSH (Watanabe, Kurihara, Tokunaga, & Hayaishi, 1997).
Propriétés
Numéro CAS |
61631-70-7 |
|---|---|
Formule moléculaire |
C30H49N3O10S |
Poids moléculaire |
643.8 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid |
InChI |
InChI=1S/C20H32O4.C10H17N3O6S/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24;11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h12-18,21H,2-11H2,1H3,(H,23,24);5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/b14-12+;/t16-,17-,18+;5-,6-/m00/s1 |
Clé InChI |
MZFPLZIEMXJRPW-YOSZFRDTSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O.C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O.C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
SMILES canonique |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O.C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Synonymes |
glutathione-prostaglandin A1 conjugate GSH-PGA1 GSH-prostaglandin A(1) GSH-prostaglandin A1 PGA1-GS PGA1-SG prostaglandin A(1)-glutathione adduct |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide](/img/structure/B1238704.png)

![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)

![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)
![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)



![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)


